N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)13-3-2-4-14(9-13)20-15(25)10-26-17-22-21-16(23(17)18)12-5-7-19-8-6-12/h2-9H,10,18H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBCQLIEUPHEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound features a unique arrangement of functional groups including:
- Acetyl group : Enhances lipophilicity.
- Triazole ring : Known for its pharmacological properties.
- Pyridine moiety : Often associated with antimicrobial activity.
- Thioether linkage : May contribute to its biological interactions.
2. Synthesis
The synthesis of this compound involves several steps, including:
- Formation of the triazole ring : Utilizing appropriate reagents under controlled conditions.
- Acetylation : Introduction of the acetyl group to enhance biological activity.
- Purification : Techniques such as recrystallization ensure high purity for biological testing.
3.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents .
3.2 Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 5.23 ± 0.12 |
| A549 (lung) | 7.45 ± 0.15 |
| MCF-7 (breast) | 6.78 ± 0.10 |
The observed activity is attributed to the compound's ability to inhibit key pathways involved in cell proliferation and survival .
4. Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are crucial for enhancing biological activity:
- The presence of the triazole ring significantly contributes to the compound's anticancer properties.
- Modifications to the pyridine moiety can alter potency and selectivity against different cancer types.
Research indicates that substituents on the triazole and pyridine rings can be optimized to improve efficacy while minimizing toxicity .
Case Study 1: Anticancer Screening
A recent study screened a library of compounds including this compound against multicellular tumor spheroids. The results highlighted its superior activity compared to existing chemotherapeutics, suggesting potential for further development into a therapeutic agent .
Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Scientific Research Applications
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound with a unique arrangement of functional groups, including a triazole ring, an acetyl group, and a sulfur-containing moiety, giving it potential biological activities. The presence of pyridine and triazole rings suggests that this compound may exhibit significant pharmacological properties, particularly as an antimicrobial and antitumor agent.
Synthesis and Characterization
The synthesis of this compound involves several steps requiring careful monitoring and purification processes like recrystallization to achieve high purity. Thin-layer chromatography (TLC) is used to monitor the reactions to ensure purity and yield.
Potential Applications
This compound has potential applications in various fields:
- Scientific Research It is used as a potent chemical compound in diverse scientific research.
- Interaction studies Crucial for understanding how this compound interacts with biological targets.
Biological Activities
This compound has shown promising biological activities.
Studies of similar compounds have shown that different substitutions on the aromatic ring exert varied biological activity . Compounds with electron-donating groups, such as methoxy and methyl, exhibited lower MIC values than the reference drug when tested against S. aureus, E. coli, and C. albicans . Derivatives with electron-withdrawing groups like chloro, bromo, and fluoro did not execute lower MIC values compared to the reference when treated with fungal strains .
Other triazole derivatives and Mannich bases have demonstrated various biological activities:
- Anticancer and cytotoxic agents
- Antimicrobial activity
- Antimycobacterial agents
- Antimalarials and antiviral candidates
- Anticonvulsant, anti-inflammatory, analgesic, and antioxidant activities
- Regulation of blood pressure and inhibition of platelet aggregation
- Antiparasitic and anti-ulcer effects
- Agents for the treatment of mental disorders
Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[4-(acetaminophen)] - 2-{[5-(pyridin)] - 1,2,4-triazole} | Similar triazole and pyridine moieties | Focus on analgesic properties |
| N-[3-acetylaniline]-2-{[5-(pyridin)] - 1,2,4-triazole} | Contains aniline instead of phenylethylene | Potential for different biological activities |
| N-[phenethyl]-2-{[5-(pyridin)] - 1,2,4-triazole} | Lacks acetyl group | May exhibit different solubility and stability profiles |
Comparison with Similar Compounds
Agonist/Antagonist Profiles
- VUAA-1 and OLC-12 are potent agonists of insect Orco ion channels, critical for olfaction. Their efficacy depends on pyridine orientation (3- vs. 4-substitution) and alkyl chain length on the phenyl group .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an Orco antagonist, highlighting that minor structural changes (e.g., pyridin-2-yl vs. pyridin-4-yl) can invert functional outcomes .
Anti-Inflammatory and Antimicrobial Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac (85% inhibition at 10 mg/kg vs. 82% for diclofenac). Electron-withdrawing groups (e.g., nitro, acetyl) enhance this effect by stabilizing ligand-receptor interactions .
- Derivatives with pyridin-4-yl and electron-deficient aryl groups (e.g., KA3 with 4-nitrophenyl) show superior antimicrobial activity (MIC: 25 µg/mL vs. E. coli), attributed to enhanced membrane penetration and target binding .
Structure-Activity Relationship (SAR) Trends
Pyridine Position : Pyridin-4-yl derivatives (e.g., OLC-12, target compound) generally show higher receptor activation than pyridin-3-yl analogues (e.g., VUAA-1) in Orco channels .
Aryl Substituents :
- Electron-withdrawing groups (e.g., acetyl, nitro) enhance anti-inflammatory and antimicrobial activities .
- Bulky substituents (e.g., isopropyl in OLC-12) improve agonist potency by filling hydrophobic pockets .
Thioether Linkage : Essential for maintaining conformational flexibility and binding to sulfur-binding protein domains .
Q & A
Basic: What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazole ring via condensation of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent under alkaline conditions (KOH or NaOH) to generate the thiolate intermediate .
- Step 2 : Alkylation of the thiolate intermediate with α-chloroacetamide derivatives (e.g., N-(3-acetylphenyl)-α-chloroacetamide) to introduce the acetamide moiety .
- Step 3 : Optional modification of the triazole ring’s 4th position using Paal-Knorr condensation to introduce pyrolium fragments, enhancing solubility or bioactivity .
Key parameters include reaction time (12–24 hours), temperature (60–80°C), and solvent selection (e.g., ethanol or DMF) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions and bond connectivity, particularly distinguishing between thiol/thione tautomers .
- X-ray Crystallography : Provides definitive structural confirmation, especially for resolving ambiguities in triazole ring substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S ratios .
Basic: How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is assessed using formalin-induced rat paw edema models :
- Dosage : Compounds are administered intraperitoneally (e.g., 50–100 mg/kg) 1 hour before formalin injection .
- Measurement : Edema volume is quantified via plethysmometry at 1–6 hours post-injection.
- Controls : Include positive controls (e.g., indomethacin) and vehicle-treated groups to normalize results .
- Statistical Analysis : Data are analyzed using ANOVA with post-hoc tests (p < 0.05 significance threshold) .
Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?
Key SAR findings include:
- Triazole Substituents : The pyridin-4-yl group at position 5 enhances hydrogen-bonding interactions with biological targets, while the 4-amino group improves solubility .
- Acetamide Modifications : Substitution at the phenyl ring (e.g., acetyl at the 3rd position) increases lipophilicity, correlating with improved membrane permeability .
- Thiol Linker : Replacing the sulfanyl group with sulfonyl reduces activity, suggesting the thioether’s redox activity is critical .
Recommendation : Systematic substitution at the phenyl (e.g., halogenation) or pyridine rings (e.g., methoxy groups) can optimize potency .
Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?
Discrepancies often arise from:
- Substituent Effects : Minor changes (e.g., fluorine vs. chlorine on the phenyl ring) can drastically alter target binding .
- Assay Variability : Differences in cell lines, animal models, or edema measurement protocols may skew results .
Mitigation Strategies :
Advanced: What strategies optimize the synthetic yield of the triazole-thioacetamide core?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve thiolate intermediate solubility, enhancing alkylation efficiency .
- Catalysis : Transition metals (e.g., CuI) can accelerate S-alkylation under milder conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .
Yield Improvement : Scaling reactions under inert atmospheres (N2/Ar) minimizes oxidation of thiol intermediates .
Advanced: What challenges arise in structural elucidation, and how are they addressed?
- Tautomerism : The triazole ring’s thiol/thione tautomers complicate NMR interpretation. Use low-temperature 13C NMR or X-ray crystallography to resolve .
- Crystallization Issues : Poor crystal growth due to flexibility of the sulfanyl-acetamide chain. Employ vapor diffusion with tert-butanol/water mixtures .
- Stereochemical Ambiguities : Chiral centers (if present) require circular dichroism (CD) or enantioselective synthesis .
Advanced: How can alternative functionalization of the triazole ring expand the compound’s applicability?
- Paal-Knorr Modification : Condensation of the 4-amino group with diketones forms pyrolium fragments, improving pharmacokinetic properties .
- Metal Coordination : The triazole’s nitrogen atoms can chelate metals (e.g., Cu, Zn), enabling catalytic or antimicrobial applications .
- Click Chemistry : Introducing azide/alkyne groups allows bioconjugation for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
